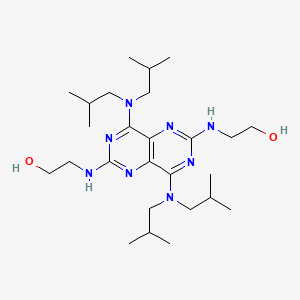
hENT4-IN-1
Vue d'ensemble
Description
TC-T 6000 is a potent equilibrative nucleoside transporter 4 (ENT4) inhibitor (IC50 = 74.4 nM). It exhibits 20-fold and 80-fold selectivity for ENT4 over ENT2 and ENT1, respectively.
Activité Biologique
Human equilibrative nucleoside transporter 4 (hENT4) is a member of the concentrative nucleoside transporter family, primarily involved in the transport of nucleosides across cell membranes. hENT4 has garnered attention due to its unique substrate specificity and potential therapeutic applications, particularly in conditions characterized by ischemia-reperfusion injury. The compound hENT4-IN-1 has been identified as a selective inhibitor of hENT4, providing a valuable tool for studying the biological activity of this transporter.
Biological Activity Overview
This compound exhibits potent inhibitory effects on hENT4-mediated adenosine transport. Research has demonstrated that this compound selectively inhibits adenosine uptake at acidic pH levels, which is significant given that many pathological conditions induce an acidic environment. The following sections detail the findings regarding the biological activity of this compound, including its effects on adenosine transport and implications for therapeutic use.
hENT4 is known to facilitate adenosine transport predominantly at acidic pH levels (around pH 6.0), with significantly reduced activity at neutral pH (7.4) and alkaline conditions (8.0) . The inhibition by this compound is characterized by:
- High Selectivity : It shows minimal cross-reactivity with other nucleoside transporters.
- Potency : The compound demonstrates an IC50 in the low micromolar range for hENT4 inhibition.
Expression and Functional Characterization
The expression of recombinant hENT4 was achieved in PK15NTD cells, confirming the functionality of the transporter through radiolabeled adenosine uptake assays. The results indicated that:
- Optimal Transport Conditions : Adenosine uptake was significantly higher at acidic pH compared to neutral pH.
- Transport Specificity : While hENT4 primarily transports adenosine, it shows limited capacity for uridine transport, underscoring its selectivity for adenosine .
Inhibition Studies
Inhibition studies using this compound revealed:
| Parameter | Value |
|---|---|
| IC50 (hENT4) | Low micromolar range |
| pH Dependence | Significant inhibition at pH 6.0 |
This data suggests that this compound could be particularly effective in conditions where extracellular acidity is prevalent, such as during ischemic events.
Case Studies and Clinical Implications
Research involving hENT4 has highlighted its potential role in various clinical scenarios. For instance, studies have shown that enhancing adenosine signaling through inhibition of competing transporters can protect against ischemic damage . Case studies focusing on patients with ischemia-reperfusion injury have indicated improved outcomes when nucleoside transport mechanisms are modulated.
Propriétés
IUPAC Name |
2-[[4,8-bis[bis(2-methylpropyl)amino]-2-(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N8O2/c1-17(2)13-33(14-18(3)4)23-21-22(30-25(31-23)27-9-11-35)24(32-26(29-21)28-10-12-36)34(15-19(5)6)16-20(7)8/h17-20,35-36H,9-16H2,1-8H3,(H,27,30,31)(H,28,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZLZYHFIWWKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC(=NC2=C1N=C(N=C2N(CC(C)C)CC(C)C)NCCO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















